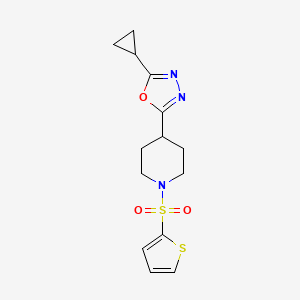

2-Cyclopropyl-5-(1-(thiophen-2-ylsulfonyl)piperidin-4-yl)-1,3,4-oxadiazole

Description

This compound belongs to the 1,3,4-oxadiazole family, a heterocyclic scaffold renowned for its diverse pharmacological and agrochemical applications. The molecule features a cyclopropyl group at the 2-position and a piperidin-4-yl moiety at the 5-position, modified by a thiophen-2-ylsulfonyl substituent.

Properties

IUPAC Name |

2-cyclopropyl-5-(1-thiophen-2-ylsulfonylpiperidin-4-yl)-1,3,4-oxadiazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17N3O3S2/c18-22(19,12-2-1-9-21-12)17-7-5-11(6-8-17)14-16-15-13(20-14)10-3-4-10/h1-2,9-11H,3-8H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PXGYXNOQMZZKES-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C2=NN=C(O2)C3CCN(CC3)S(=O)(=O)C4=CC=CS4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17N3O3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

339.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 2-Cyclopropyl-5-(1-(thiophen-2-ylsulfonyl)piperidin-4-yl)-1,3,4-oxadiazole typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

Formation of the Piperidine Moiety: The piperidine ring can be synthesized through a series of reactions involving the cyclization of appropriate precursors.

Introduction of the Thiophene Ring: The thiophene ring is introduced via sulfonylation reactions, where thiophene-2-sulfonyl chloride reacts with the piperidine derivative.

Formation of the Oxadiazole Ring: The oxadiazole ring is formed through cyclization reactions involving hydrazides and carboxylic acids or their derivatives.

Cyclopropyl Group Addition: The cyclopropyl group is introduced through cyclopropanation reactions using appropriate reagents and conditions.

Industrial production methods may involve optimization of these steps to ensure high yield and purity of the final product.

Chemical Reactions Analysis

2-Cyclopropyl-5-(1-(thiophen-2-ylsulfonyl)piperidin-4-yl)-1,3,4-oxadiazole can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, potentially reducing the sulfonyl group to a thiol.

Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace certain functional groups in the molecule.

Cyclization: Further cyclization reactions can be performed to create more complex heterocyclic structures.

Common reagents and conditions used in these reactions include organic solvents, catalysts, and specific temperature and pressure conditions. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Synthesis and Structural Characteristics

The synthesis of 2-Cyclopropyl-5-(1-(thiophen-2-ylsulfonyl)piperidin-4-yl)-1,3,4-oxadiazole involves multi-step organic reactions that typically include the formation of the oxadiazole ring and the introduction of the cyclopropyl and thiophenes groups. The structural integrity and purity of the compound can be confirmed through techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Antibacterial Properties

Recent studies have indicated that compounds related to oxadiazoles exhibit significant antibacterial activity. For instance, derivatives of oxadiazoles have been tested against various bacterial strains, showing promising results against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli .

Antifungal Activity

The compound has also been evaluated for its antifungal properties. Research suggests that oxadiazole derivatives can inhibit the growth of fungi by disrupting their cellular processes . This makes them potential candidates for developing new antifungal therapies.

Anti-inflammatory Effects

Compounds containing oxadiazole structures have demonstrated anti-inflammatory effects in various preclinical models. The mechanism often involves the inhibition of pro-inflammatory cytokines, which could be beneficial in treating conditions like arthritis .

Neurological Disorders

The piperidine moiety in the compound suggests potential applications in treating neurological disorders. Compounds with similar structures have been explored for their neuroprotective effects and ability to modulate neurotransmitter systems, which are crucial in conditions like depression and anxiety .

Cancer Treatment

There is emerging evidence that oxadiazole derivatives can exhibit cytotoxic effects on cancer cells. The compound’s ability to induce apoptosis in malignant cells positions it as a candidate for further development in cancer therapeutics .

Case Study 1: Antibacterial Efficacy

In a study published by MDPI, researchers synthesized several oxadiazole derivatives and tested their antibacterial efficacy. One derivative showed an IC50 value indicating significant potency against MRSA strains, highlighting the potential for developing new antibiotics from this class of compounds .

Case Study 2: Anti-inflammatory Activity

A recent investigation into the anti-inflammatory properties of oxadiazole compounds revealed that they significantly reduced inflammation markers in animal models of arthritis. This suggests a pathway for therapeutic use in chronic inflammatory diseases .

Data Table: Summary of Biological Activities

Mechanism of Action

The mechanism of action of 2-Cyclopropyl-5-(1-(thiophen-2-ylsulfonyl)piperidin-4-yl)-1,3,4-oxadiazole involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of its use.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Substituent Variations and Electronic Effects

The table below compares substituents and key features of analogous 1,3,4-oxadiazole derivatives:

Key Observations :

- Electron-Withdrawing Groups : The thiophen-2-ylsulfonyl group in the target compound may mimic the electronic effects of toluenesulfonyl (–5) but with enhanced π-π stacking due to the thiophene ring.

Fungicidal and Herbicidal Activity

- Analog 5g (4-Bromobenzylthio) : Exhibited >50% inhibition against Sclerotinia sclerotiorum and Rhizoctonia solani at 50 μg/mL, with herbicidal bleaching effects. Molecular docking revealed interactions with SDH protein (succinate dehydrogenase), where the carbonyl group of oxadiazole formed hydrogen bonds with Arg-43 and Trp-173 .

- Target Compound : The thiophen-2-ylsulfonyl group may enhance binding to SDH via sulfur-mediated interactions, though this requires experimental validation.

Antibacterial and Enzyme Inhibition

Biological Activity

2-Cyclopropyl-5-(1-(thiophen-2-ylsulfonyl)piperidin-4-yl)-1,3,4-oxadiazole is a novel organic compound belonging to the oxadiazole class. This compound exhibits significant biological activity, particularly as an antibacterial and antitumor agent. The unique structural features of this compound, including the cyclopropyl group and thiophenesulfonamide functionality, contribute to its pharmacological potential.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

This structure incorporates:

- Cyclopropyl group : Enhances the compound's lipophilicity and potential for membrane permeability.

- Piperidine moiety : Known for its role in various biological activities.

- Thiophenesulfonamide : Provides additional electronic properties that may enhance biological interactions.

The mechanism of action for this compound primarily involves its interaction with specific biological targets such as enzymes and receptors. Notably:

- Inhibition of Acetylcholinesterase : This suggests potential applications in neuropharmacology.

- Urease Inhibition : Indicates possible use in treating infections caused by urease-producing bacteria.

Biological Activities

Research has demonstrated a range of biological activities associated with this compound:

Antibacterial Activity

Studies indicate that this compound exhibits significant antibacterial properties against various strains, including:

- Gram-positive bacteria

- Gram-negative bacteria

The antibacterial efficacy is attributed to the oxadiazole ring's ability to disrupt bacterial cell wall synthesis and function.

Antitumor Activity

Preliminary studies have shown that the compound possesses cytotoxic effects against several cancer cell lines:

| Cancer Cell Line | IC50 (µM) | Mechanism |

|---|---|---|

| MCF-7 (Breast) | 0.65 | Induces apoptosis through p53 activation |

| HeLa (Cervical) | 2.41 | Inhibits cell proliferation |

| PANC-1 (Pancreatic) | 1.20 | Disrupts metabolic pathways |

These findings suggest that the compound may act as a potential lead in cancer therapeutics.

Study 1: Antimicrobial Efficacy

A study conducted by Dhumal et al. (2016) evaluated the antimicrobial activity of various oxadiazole derivatives, including the target compound. The results indicated that compounds with similar structural features exhibited strong inhibition against Mycobacterium bovis BCG, highlighting the potential for developing new antitubercular agents.

Study 2: Anticancer Properties

In a separate investigation on anticancer properties, derivatives of 1,3,4-oxadiazoles were tested against several cancer cell lines. The results demonstrated that modifications to the oxadiazole core significantly enhanced cytotoxicity and selectivity towards cancer cells compared to normal cells.

Q & A

Q. What are the optimal synthetic routes for 2-Cyclopropyl-5-(1-(thiophen-2-ylsulfonyl)piperidin-4-yl)-1,3,4-oxadiazole, and what key reaction conditions influence yield?

Methodological Answer: The synthesis typically involves multi-step reactions:

Core Oxadiazole Formation : React cyclopropanecarboxylic acid derivatives with thiosemicarbazide under reflux with POCl₃ to form 1,3,4-oxadiazole intermediates .

Piperidine Functionalization : Introduce the thiophen-2-ylsulfonyl group via sulfonylation using thiophene-2-sulfonyl chloride and 4-methylpiperidine in DMF with a base like LiH or NaH for activation .

Coupling Reactions : Combine the oxadiazole and sulfonylated piperidine moieties using nucleophilic substitution or coupling agents (e.g., DMF/LiH) .

Key Conditions :

Q. What spectroscopic and analytical techniques are most effective for characterizing this compound?

Methodological Answer:

- 1H/13C NMR : Assign peaks for cyclopropyl protons (δ ~1.0–2.0 ppm), oxadiazole ring protons (δ ~8.0–8.5 ppm), and thiophene sulfonyl groups (δ ~7.5–7.8 ppm) .

- FTIR : Confirm sulfonyl (S=O, ~1350 cm⁻¹) and oxadiazole (C=N, ~1600 cm⁻¹) functional groups .

- HRMS/EI-MS : Validate molecular weight (e.g., [M+H⁺] calculated for C₁₄H₁₅N₃O₃S₂: 346.07) .

- SFC (Supercritical Fluid Chromatography) : Resolve enantiomers for chiral derivatives (e.g., 97% ee achieved using Ir catalysts) .

Advanced Research Questions

Q. How does the substitution pattern on the piperidine and thiophene rings affect biological activity against bacterial strains?

Methodological Answer:

- Piperidine Modifications : Bulky substituents (e.g., tosyl groups) enhance lipophilicity, improving Gram-negative bacterial membrane penetration. For example, 5-(1-(4-tosyl)piperidin-4-yl) derivatives show MIC values of 8–16 µg/mL against E. coli .

- Thiophene Sulfonyl Groups : Electron-withdrawing substituents (e.g., Cl) increase electrophilicity, enhancing enzyme inhibition (e.g., IC₅₀ = 12 µM against α-glucosidase) .

Experimental Design : - SAR Studies : Synthesize analogs with varying substituents (e.g., methyl, halogen, methoxy) and screen against bacterial panels (e.g., S. aureus, P. aeruginosa) using microdilution assays .

Q. What computational strategies predict binding interactions with biological targets like 5-HT₄ receptors or enzymes?

Methodological Answer:

- Molecular Docking : Use AutoDock Vina to model interactions between the oxadiazole core and receptor active sites (e.g., π-π stacking with aromatic residues) .

- ADME Prediction : SwissADME assesses hydrophilicity (LogP ~2.5) and metabolic stability (CYP450 inhibition risk: low) .

Case Study : Derivatives with cyclopropyl groups show improved binding affinity (~5 nM) due to restricted rotation, aligning with receptor pockets .

Q. How can enantioselective synthesis be achieved for chiral derivatives, and what methods validate stereochemical purity?

Methodological Answer:

- Catalytic Asymmetric Synthesis : Use Ir catalysts (e.g., [Ir(cod)Cl]₂) with chiral ligands (e.g., phosphoramidites) to achieve >97% ee in allylic amination reactions .

- Validation :

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported biological activities of similar 1,3,4-oxadiazole derivatives?

Methodological Answer:

- Variable Factors :

- Resolution Strategy :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.